molecular formula C6H7F3O3 B2668869 3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2416234-23-4

3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B2668869
CAS RN: 2416234-23-4
M. Wt: 184.114
InChI Key: HAAALFSYNWEYDH-YUOXXFAHSA-N
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Description

3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with a molecular weight of 235.59 . It is available in the form of a powder .


Synthesis Analysis

Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported . These methods start from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized from 1,3-dibromoacetone dimethyl ketal, with the transformation of the acid moiety into the trifluoromethyl group as a key step (Radchenko et al., 2009).

Applications in Medical Imaging

  • Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, was synthesized for use in positron emission tomography (PET) imaging, demonstrating potential for tumor delineation (Shoup & Goodman, 1999).

Isolation from Natural Sources

  • cis-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acid was isolated from Atelia herbert-smithii Pittier (Leguminosae) and its structure was determined by spectroscopic and X-ray crystallographic methods (Austin et al., 1987).

Photocycloadditions and Chiral Applications

  • Chiral α- and β-hydroxy acids were used as tether groups for intramolecular and diastereoselective [2 + 2] photocycloaddition of 3-oxocyclohexene carboxylic acid derivatives, showing potential in stereocontrolled organic synthesis (Faure et al., 2002).

Tumor Imaging with PET

  • The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) has shown promise for tumor imaging with PET, with an improved synthesis method suitable for large-scale preparations and human use (McConathy et al., 2003).

Organometallic Applications

  • Modifications of substituents in ligands based on 3-hydroxy-1,1-cyclobutanedicarboxylic acid were explored to design effective drugs for cancer treatment, highlighting the versatility of this compound in medicinal chemistry (Pavlova et al., 2023).

Safety And Hazards

The compound has been classified with the hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(4(11)12)1-3(10)2-5/h3,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAALFSYNWEYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

CAS RN

2228331-04-0, 2416234-23-4
Record name 3-hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Record name (1s,3s)-3-hydroxy-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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